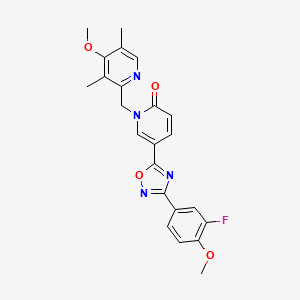
5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a synthetic organic molecule characterized by its complex structure, which incorporates a 1,2,4-oxadiazole ring and various functional groups that contribute to its biological activity. This article aims to explore the biological activity of Compound A, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
Compound A has a molecular formula of C14H13FN4O3 and a molecular weight of approximately 287.25 g/mol . The presence of fluorine and methoxy groups on the aromatic rings enhances its lipophilicity and binding affinity to biological targets.
Enzyme Interaction
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant biological activity due to their ability to interact with specific enzymes and receptors. Compound A is hypothesized to modulate enzyme activities through enhanced binding facilitated by its unique substituents. Similar compounds have shown potential as enzyme inhibitors or modulators in various biological pathways .
In Vitro Studies
In vitro studies on related oxadiazole compounds have revealed their effectiveness in inhibiting cancer cell growth. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative 1 | MX-1 Breast Cancer | 0.3 | PARP inhibition |
| Oxadiazole Derivative 2 | Capan-1 Breast Cancer | 5.0 | PARP inhibition |
These findings suggest that Compound A may exhibit similar antiproliferative effects through analogous mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The presence of fluorine and methoxy groups in Compound A likely enhances its interaction with biological targets compared to structurally similar compounds lacking these substituents. For instance:
| Compound Name | Key Features | Expected Activity |
|---|---|---|
| Compound B | Lacks fluorine; contains methoxy | Reduced binding affinity |
| Compound C | Contains multiple fluorinated groups | Enhanced lipophilicity |
This table illustrates how modifications in the chemical structure can lead to variations in biological activity .
Potential Therapeutic Applications
Given the promising biological activities associated with similar oxadiazole derivatives, Compound A may find applications in:
- Cancer Therapy : As an inhibitor of key enzymes involved in tumor growth.
- Antimicrobial Agents : Due to potential interactions with bacterial enzymes.
Further research is necessary to validate these applications specifically for Compound A.
Properties
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-13-10-25-18(14(2)21(13)31-4)12-28-11-16(6-8-20(28)29)23-26-22(27-32-23)15-5-7-19(30-3)17(24)9-15/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFADKHMJAJGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














